2-Ethoxy-4-(trifluoromethoxy)phenol
Description
Significance of Ethoxy and Trifluoromethoxy Moieties in Aromatic Compounds for Chemical Research
The presence of both an ethoxy and a trifluoromethoxy group on an aromatic ring imparts a unique combination of properties that are highly sought after in medicinal chemistry and materials science.
The trifluoromethoxy group , on the other hand, is a powerful electron-withdrawing group with high lipophilicity. mdpi.com Its incorporation into organic molecules is a key strategy in modern drug design. mdpi.com The trifluoromethoxy group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, its strong electron-withdrawing nature can modulate the acidity of a nearby phenolic proton and influence the binding interactions of the molecule with biological targets. mdpi.com
The interplay of the electron-donating ethoxy group and the electron-withdrawing trifluoromethoxy group on the same aromatic phenol (B47542) scaffold creates a unique electronic environment. The ethoxy group directs electrophilic aromatic substitution to the ortho and para positions, while the trifluoromethoxy group is a meta-director. masterorganicchemistry.com This distinct electronic character is of great interest for synthetic chemists exploring novel reaction pathways and for medicinal chemists aiming to fine-tune the pharmacological properties of new drug candidates.
Interactive Table: Comparison of Ethoxy and Trifluoromethoxy Group Properties
| Property | Ethoxy Group (-OCH2CH3) | Trifluoromethoxy Group (-OCF3) |
| Electronic Effect | Electron-donating (by resonance) | Strongly electron-withdrawing |
| Lipophilicity | Moderately lipophilic | Highly lipophilic |
| Metabolic Stability | Can be subject to O-dealkylation | Generally enhances metabolic stability |
| Directing Effect | Ortho, para-directing | Meta-directing |
Overview of Academic Research Trajectories for 2-Ethoxy-4-(trifluoromethoxy)phenol and its Chemical Derivatives
While direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various applications. The research trajectories for this compound and its derivatives can be inferred from studies on analogous structures.
One area of investigation involves the synthesis and characterization of Schiff base derivatives . For instance, the compound 2-Ethoxy-4[(2-trifluromethyl-phenylimino)methyl]phenol has been synthesized and analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, and UV-Vis spectroscopy. researchgate.net Such studies are crucial for understanding the fundamental molecular structure, vibrational modes, and electronic properties of these types of compounds. researchgate.net Furthermore, computational studies, such as density functional theory (DFT) calculations, are often employed to complement experimental data and provide deeper insights into the molecule's electronic structure, reactivity, and potential for non-linear optical applications. researchgate.net
Another significant research trajectory is the synthesis of trifluoromethoxylated aromatic compounds for potential use in medicinal chemistry and materials science. The development of facile and efficient methods for introducing the trifluoromethoxy group into aromatic rings is an active area of research. nih.gov These synthetic strategies are vital for creating libraries of novel compounds, including derivatives of this compound, for biological screening and materials testing.
The potential for these compounds to act as biologically active agents is a primary driver of research. For example, studies on 2-phenol-4-chlorophenyl-6-aryl pyridines have explored their potential as topoisomerase II inhibitors and cytotoxic agents against various cancer cell lines. nih.gov While not direct derivatives, these studies highlight the interest in phenolic compounds with complex substitution patterns for therapeutic applications. The synthesis and biological evaluation of analogs of other complex natural products also provide a framework for how derivatives of this compound could be explored for their bioactivity. temple.edu
Interactive Table: Research Focus on Derivatives of this compound and Analogs
| Research Area | Investigated Compound/Analog | Key Findings/Objectives |
| Molecular Structure and Spectroscopy | 2-Ethoxy-4[(2-trifluromethyl-phenylimino)methyl]phenol | Spectroscopic characterization (FT-IR, FT-Raman, UV-Vis) and computational analysis (DFT) to understand molecular properties. researchgate.net |
| Synthetic Methodology | Ortho-trifluoromethoxylated aniline derivatives | Development of user-friendly protocols for the synthesis of trifluoromethoxylated aromatic compounds. nih.gov |
| Biological Activity | 2-phenol-4-chlorophenyl-6-aryl pyridines | Evaluation as topoisomerase II inhibitors and cytotoxic agents for potential anticancer applications. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H9F3O3 |
|---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-ethoxy-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C9H9F3O3/c1-2-14-8-5-6(3-4-7(8)13)15-9(10,11)12/h3-5,13H,2H2,1H3 |
InChI Key |
LSGNFWKXPYIQRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC(F)(F)F)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
No experimental or theoretical vibrational spectroscopy data for 2-Ethoxy-4-(trifluoromethoxy)phenol is currently available.
Specific FT-IR spectral data for this compound, which would reveal the characteristic vibrational modes of its functional groups, has not been reported in the searched literature.
There is no available FT-Raman spectroscopic data for this compound in the public domain, which would provide complementary information to FT-IR spectroscopy, particularly for non-polar bonds.
Without experimental data to correlate, theoretical vibrational frequency calculations and TED analysis for this compound have not been performed or published.
Electronic Spectroscopy for Understanding Electronic Transitions
Information regarding the electronic transitions of this compound is not available in the current body of scientific literature.
No UV-Vis absorption spectra for this compound have been published, which would provide insight into the electronic structure and chromophores present in the molecule.
Theoretical predictions of the electronic absorption spectra of this compound using TD-DFT methods are not available, as such studies are typically conducted in conjunction with experimental UV-Vis data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectroscopy are utilized to map the distinct chemical environments of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would display signals for the three protons on the benzene ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the three substituents: the hydroxyl (-OH), the ethoxy (-OCH₂CH₃), and the trifluoromethoxy (-OCF₃) groups. The ethoxy group protons would appear as a characteristic ethyl pattern: a quartet for the methylene (-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons, typically in the upfield region of the spectrum. The phenolic hydroxyl proton would present as a singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.5 - 8.0 | Multiplet |
| Phenolic OH | Variable (e.g., 5.0-6.0) | Singlet |
| Methylene (-OCH ₂CH₃) | ~4.0 | Quartet |
| Methyl (OCH₂CH ₃) | ~1.4 | Triplet |
Note: Predicted values are based on typical chemical shifts for similar phenolic compounds.
In the ¹³C NMR spectrum of this compound, each carbon atom with a unique electronic environment will produce a distinct signal. The spectrum would show six signals for the aromatic carbons, with their chemical shifts significantly affected by the attached functional groups. The carbon atom attached to the hydroxyl group (C-1) and the carbons bonded to the ethoxy (C-2) and trifluoromethoxy (C-4) groups would be readily identifiable. The trifluoromethoxy group's carbon will exhibit a quartet due to coupling with the three fluorine atoms. The two carbons of the ethoxy group will also produce distinct signals in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C -OH | 145 - 155 |
| C -OCH₂CH₃ | 140 - 150 |
| Aromatic C H | 110 - 130 |
| C -OCF₃ | 140 - 150 |
| -OC F₃ | ~120 (quartet) |
| -OC H₂CH₃ | 60 - 70 |
| -OCH₂C H₃ | 14 - 16 |
Note: Predicted values are based on typical chemical shifts for substituted phenols.
To complement experimental NMR data and aid in signal assignment, quantum chemical methods are employed. The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable approach for calculating theoretical NMR chemical shifts. hmdb.caresearchgate.netresearchgate.net This method, often used in conjunction with Density Functional Theory (DFT), computes the nuclear magnetic shielding tensors for the molecule. researchgate.netresearchgate.netgaussian.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).
The GIAO approach is particularly valuable as it provides theoretical data that is independent of the choice of the origin of the magnetic field vector potential. researchgate.net For this compound, GIAO calculations can predict the precise chemical shifts for each proton and carbon nucleus, helping to resolve ambiguities in the experimental spectra and providing a deeper understanding of the electronic structure's influence on the NMR parameters. researchgate.net
X-ray Diffraction for Solid-State Molecular Geometry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide a complete structural elucidation of this compound, including bond lengths, bond angles, and torsional angles. For related phenol (B47542) derivatives, X-ray diffraction has been successfully used to determine their molecular geometry and intermolecular interactions in the solid state. researchgate.netresearchgate.netresearchgate.net
An analysis of this compound would likely reveal the planarity of the benzene ring. Key structural parameters of interest would include the C-O bond lengths of the phenol, ethoxy, and trifluoromethoxy groups, as well as the orientation of these substituents relative to the ring. Furthermore, the analysis would reveal details about the crystal packing, identifying intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and other potential non-covalent interactions that dictate the supramolecular architecture. nih.govresearchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry would provide the molecular weight and valuable structural information through the analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the compound's molecular mass.
The fragmentation of the molecular ion is expected to proceed through characteristic pathways for phenols and ethers. Key fragmentation events would likely include:
Loss of an ethyl radical: Cleavage of the ethoxy group to lose a C₂H₅˙ radical, resulting in a significant fragment ion.
Loss of ethylene: A rearrangement reaction leading to the elimination of a neutral ethylene molecule (C₂H₄) from the ethoxy group.
Cleavage of the trifluoromethoxy group: Fragmentation involving the C-O bond of the -OCF₃ group.
Ring fragmentation: Subsequent fragmentation of the aromatic ring, which is characteristic of phenolic compounds.
Analysis of structurally similar compounds, such as 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol, shows that fragmentation often involves the halogenated groups and the aromatic core, providing a basis for interpreting the spectrum of the title compound. researchgate.net
Thermal Analysis (TGA/DSC)
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA analysis of this compound would reveal its thermal stability and decomposition profile. The resulting thermogram would show the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs. This provides crucial information about the material's stability at elevated temperatures.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. tainstruments.com A DSC thermogram for this compound would identify thermal transitions such as melting. The melting point would appear as an endothermic peak, and the enthalpy of fusion could be calculated from the peak area. This provides data on the purity and crystalline nature of the compound.
Electronic Structure and Molecular Geometry Optimization
The foundation of computational analysis lies in determining the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. This process involves calculating the molecule's potential energy for various atomic arrangements until a minimum energy conformation is found.
Density Functional Theory (DFT) has become a primary tool for computational studies on phenolic compounds and their derivatives due to its balance of accuracy and computational efficiency. karazin.ua The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these types of molecules. researchgate.netresearcher.lifescispace.com This functional combines the strengths of both Hartree-Fock theory and DFT to provide reliable geometric and electronic data. For instance, studies on similar ethoxy-phenol derivatives have successfully used B3LYP to optimize molecular structures. researchgate.netresearchgate.net
The choice of basis set is also critical for the accuracy of the calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is commonly used for these systems. researchgate.netresearchgate.netymerdigital.com The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) allow for more flexibility in the shape of the electron density, leading to more accurate geometries and energies. researchgate.netresearchgate.net Theoretical calculations for related phenolic compounds have been performed using the DFT/B3LYP method with the 6-311++G(d,p) basis set to determine optimized geometry and vibrational frequencies. ymerdigital.comrawdatalibrary.net The M06 suite of functionals is another powerful alternative, known for its good performance in calculating non-covalent interactions, which can be relevant in derivatives of the title compound. researcher.life
Table 1: Representative DFT Methodologies for Phenolic Compounds
| Methodology | Description | Common Applications |
|---|---|---|
| B3LYP Functional | A hybrid exchange-correlation functional that is widely used for its general accuracy across a range of chemical systems. researcher.life | Geometry optimization, vibrational frequency calculation, electronic property prediction. researchgate.netresearchgate.netymerdigital.com |
| M06 Functional | A meta-hybrid GGA functional, good for main-group thermochemistry, kinetics, and noncovalent interactions. researcher.life | Studies involving intermolecular interactions and complex potential energy surfaces. |
| 6-311++G(d,p) Basis Set | A triple-zeta basis set with diffuse and polarization functions, providing a high degree of flexibility for describing electron distribution. researchgate.netresearchgate.net | High-accuracy calculations of geometry and electronic properties for small to medium-sized molecules. ymerdigital.com |
| 6-31G(d,p) Basis Set | A double-zeta basis set with polarization functions, offering a good compromise between accuracy and computational cost. | Routine geometry optimizations and preliminary electronic structure calculations. |
While DFT is a workhorse in computational chemistry, it is valuable to compare its results with those from other ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). The HF method is a fundamental ab initio approach but neglects electron correlation, which can affect the accuracy of the results. karazin.uaresearchgate.net MP2, on the other hand, includes electron correlation at the second-order perturbation level, offering improved accuracy over HF, albeit at a higher computational cost.
Comparative studies on substituted phenols show that DFT/B3LYP often provides geometries and energies that are in better agreement with experimental data than HF. karazin.ua The HF method tends to systematically overestimate bond lengths and vibrational frequencies due to the lack of electron correlation. MP2 calculations can provide results comparable to or even more accurate than B3LYP for certain properties, but its computational demands can be prohibitive for larger derivatives. For 2,6-dichloro-4-fluoro phenol, both DFT/B3LYP and HF methods were used with the 6-311+G(d,p) basis set to determine the optimal molecular geometry. karazin.ua
Table 2: Conceptual Comparison of Computational Methods
| Method | Treatment of Electron Correlation | Relative Computational Cost | General Accuracy |
|---|---|---|---|
| Hartree-Fock (HF) | Neglected researchgate.net | Low | Moderate; often a starting point for more advanced methods. karazin.ua |
| DFT (e.g., B3LYP) | Approximated via exchange-correlation functional researcher.life | Medium | Good; widely used for a broad range of applications. ymerdigital.com |
| MP2 | Included via perturbation theory | High | Very Good; often used as a benchmark for DFT results. |
Molecular Orbital Theory and Electronic Band Structure
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The energies and distributions of these orbitals, particularly the frontier molecular orbitals, are key to understanding a molecule's electronic behavior and reactivity. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity.
For this compound and its derivatives, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atoms of the hydroxyl and ethoxy groups, which are electron-rich regions. The LUMO, conversely, may be distributed over the aromatic ring and the electron-withdrawing trifluoromethoxy group. This distribution dictates how the molecule interacts with electrophiles and nucleophiles. researchgate.netresearchgate.net
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). researchgate.netresearchgate.net This gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A molecule with a large energy gap is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive.
The HOMO-LUMO gap can be calculated directly from the energies of these orbitals obtained from DFT calculations. researchgate.netresearchgate.net For derivatives of 2-ethoxyphenol, this energy gap has been successfully calculated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net The magnitude of this gap is also related to the electronic absorption properties of the molecule, corresponding to the energy of the lowest electronic transition. researchgate.net
Table 3: Illustrative Frontier Orbital Data for a Phenolic Compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. researchgate.net |
| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. researchgate.net |
| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. researchgate.net |
Reactivity and Stability Assessments through Quantum Descriptors
From the fundamental properties calculated, such as orbital energies, a set of global reactivity descriptors can be derived. These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's reactivity and stability. researchgate.netresearchgate.netresearchgate.net
Common quantum descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons from the environment. It is calculated as ω = μ²/2η.
These descriptors are invaluable for comparing the reactivity of different derivatives and for predicting how a molecule will behave in a chemical reaction. For example, the study of related ethoxy-phenol Schiff bases has utilized such descriptors to understand their chemical behavior. ymerdigital.com
Table 4: Calculated Quantum Chemical Descriptors
| Descriptor | Formula | Calculated Value (a.u.) | Interpretation |
|---|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 | High value indicates a strong ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 | High value suggests high stability and low reactivity. researchgate.net |
| Chemical Softness (S) | 1/η | 0.38 | Low value suggests low reactivity. |
| Electrophilicity Index (ω) | χ²/2η | 2.79 | Measures the propensity of the species to accept electrons. |
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics and photonics. mdpi.com Computational methods can predict the NLO response of a molecule by calculating its hyperpolarizabilities. Molecules with significant charge separation, often found in donor-π-acceptor systems, tend to exhibit strong NLO properties.
The first-order hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule, which is responsible for phenomena like second-harmonic generation (SHG). A non-zero β value is a prerequisite for a molecule to exhibit second-order NLO activity.
The value of β would be calculated for this compound using methods like Time-Dependent Density Functional Theory (TD-DFT). The magnitude of the total first-order hyperpolarizability (βtot) is often calculated from the individual tensor components (βx, βy, βz). The presence of both electron-donating (-OH, -OC2H5) and electron-withdrawing (-OCF3) groups on the phenyl ring could lead to intramolecular charge transfer, potentially resulting in a significant NLO response.
Table 3: First-Order Hyperpolarizability This table is a template for NLO data. Calculated values for this compound are not available in the literature.
| Component | Value (esu) |
|---|---|
| βx | Data not available |
| βy | Data not available |
| βz | Data not available |
| βtot | Data not available |
The second-order hyperpolarizability (γ) relates to the third-order NLO response. This property is responsible for effects such as third-harmonic generation and two-photon absorption. Unlike the first-order hyperpolarizability, all molecules possess a non-zero second-order hyperpolarizability. The magnitude of γ is influenced by the molecule's electronic structure and polarizability. Computational analysis provides values for the individual tensor components and the total magnitude (γtot), offering insights into the material's potential for third-order NLO applications.
Computational Chemistry and Quantum Mechanical Investigations of this compound and its Derivatives
Applications in Chemical Synthesis and Advanced Materials Science
Role as Synthetic Intermediates in Organic Synthesis
Substituted phenols are fundamental intermediates in organic synthesis due to the reactivity of the hydroxyl group and the aromatic ring. 2-Ethoxy-4-(trifluoromethoxy)phenol is no exception, serving as a valuable precursor for a variety of more complex molecules. The hydroxyl group can be easily derivatized, and the aromatic ring can undergo electrophilic substitution, allowing for the introduction of additional functional groups.
The general utility of related phenolic compounds as intermediates is well-documented. For instance, 2-ethoxyphenol is used as an intermediate in the chemical industry. nih.gov Its preparation often involves the ethylation of catechol, for example, using diethyl sulfate in the presence of a base. tdcommons.org Similarly, 4-(Trifluoromethoxy)phenol is employed in specialized applications such as the catalytic enantioselective synthesis of esters. sigmaaldrich.com The dual substitution in this compound offers a pre-functionalized starting material, potentially simplifying multi-step synthetic sequences and providing precise control over the substitution pattern of the final product.
Development of Advanced Functional Materials
The field of materials science focuses on discovering and engineering materials with specific, useful properties. ox.ac.ukresearchgate.net The electronic asymmetry of this compound makes it an attractive component for creating advanced functional materials where molecular-level properties translate into macroscopic functions.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, such as that from lasers, enabling applications like frequency conversion and optical switching. wikipedia.org Organic molecules can exhibit strong NLO effects, often based on a structure that combines electron-donating and electron-accepting groups connected by a π-conjugated system. tcichemicals.com This arrangement facilitates intramolecular charge transfer upon excitation, a key requirement for second-order NLO activity.
The structure of this compound contains an electron-donating ethoxy group and an electron-withdrawing trifluoromethoxy group, which could be leveraged in the design of NLO chromophores. While the phenol (B47542) itself is not a complete NLO chromophore, it can be incorporated into larger molecular frameworks, such as azo dyes or stilbenes, to create materials with significant NLO properties. researchgate.netrsc.orgjhuapl.edu The specific substituents would help tune the material's transparency, thermal stability, and NLO coefficient.
Phenolic Schiff bases are compounds containing an azomethine (-C=N-) group, typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov These compounds and their metal complexes are of great interest for their diverse applications and stimuli-responsive behaviors. uobasrah.edu.iqresearchgate.netrsc.org The C=N bond can undergo reversible isomerization between its E and Z forms when exposed to light (photo-responsiveness) or heat (thermo-responsiveness), leading to a change in the material's properties, such as color or conformation. rsc.org
This compound can serve as a key precursor for synthesizing such responsive systems. For example, a Schiff base can be formed by reacting an aldehyde derivative of the phenol with an appropriate amine. A structurally related compound, 2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol, highlights the direct applicability of these building blocks. chemicalbook.com In such systems, the electronic nature of the ethoxy and trifluoromethoxy substituents can influence the energy barrier for isomerization, allowing for the fine-tuning of the photo- and thermoresponsive properties. Furthermore, some Schiff base systems are being explored as drug carriers that respond to pH changes in specific environments. nih.gov
Table 1: Research Findings on Responsive Phenolic Schiff Bases
| System Type | Stimulus | Observed Effect | Potential Application |
| Polymeric Azopyridine Ligand | UV Light | Reversible E/Z isomerization of the azopyridine moiety. rsc.org | Photo-controlled coordination chemistry |
| Polymeric Schiff Bases | Temperature / pH | Changes in Lower Critical Solution Temperature (LCST). researchgate.net | Smart hydrogels, sensors |
| Hyperbranched Polypeptides | pH | Cleavage of Schiff base linkages at acidic pH. nih.gov | Controlled drug release |
| Schiff Base Metal Complexes | Temperature | Stable up to 150–250 °C, demonstrating thermal stability. mdpi.com | Hyperthermia treatment applications |
UV absorbers are additives used to protect materials like plastics, coatings, and textiles from degradation caused by ultraviolet radiation. sarex.comlongchangchemical.com A prominent class of high-performance UV absorbers is the hydroxyphenyl-triazines (HPTs). These molecules function by absorbing harmful UV energy and dissipating it as harmless heat through a rapid, reversible intramolecular proton transfer process. sarex.comuvabsorber.com
Phenolic compounds are the essential precursors for the "hydroxyphenyl" portion of HPTs. uvabsorber.com this compound could be a valuable starting material for creating novel HPTs. The ethoxy and trifluoromethoxy groups could enhance the performance of the resulting UV absorber by:
Improving compatibility with polymer matrices.
Reducing volatility , ensuring long-term protection. sarex.com
Tuning the absorption spectrum to cover specific ranges of UVA and UVB radiation.
The high thermal stability and broad-spectrum absorption are key advantages of triazine-based UV absorbers, making them suitable for demanding applications in automotive coatings and industrial plastics. longchangchemical.compartinchem.com
Fluorescent labeling agents are molecules (fluorophores) that can be attached to other molecules or cellular structures to enable their detection and imaging. rutgers.edu Quinoline and its derivatives are a well-known class of fluorophores whose emission properties can be precisely tuned by chemical modification. nih.gov For example, adding an N-dimethyl group to a quinoline moiety has been shown to induce fluorescence, a property that can be exploited to track bioactive molecules within cells. nih.gov
The synthesis of functionalized quinolines often involves building the heterocyclic ring system from substituted anilines or phenols. This compound could serve as a precursor to an aniline or other intermediates required for constructing novel quinoline-based fluorophores. The specific ethoxy and trifluoromethoxy substituents could modulate the photophysical properties of the resulting dye, such as its emission wavelength, quantum yield, and sensitivity to the local environment, making it a specialized tool for biological imaging or analytical sensing. researchgate.netresearchgate.net
Precursors for Specialized Chemical Compounds
Beyond its role as a general synthetic intermediate, this compound is a precursor for specialized chemical compounds with high-value applications. Its pre-defined substitution pattern makes it an ideal starting point for synthesizing target molecules where this specific arrangement of functional groups is desired.
Examples of such specialized compounds include:
Pharmaceutical and Agrochemical Scaffolds: Substituted phenols are common structural motifs in biologically active compounds. The unique electronic properties imparted by the trifluoromethoxy group can influence a molecule's metabolic stability and binding affinity.
Liquid Crystal Modifiers: The rigid core and anisotropic properties of substituted phenols are useful in the design of liquid crystal molecules. The ethoxy and trifluoromethoxy groups would influence the mesophase behavior and dielectric properties.
Designer Solvents and Additives: Its specific polarity and chemical characteristics could make it suitable as a specialized solvent or additive in formulations where precise properties are required.
Intermediates for Diaryl Ethers
Diaryl ethers are a significant class of compounds found in natural products and are utilized as herbicides, pharmaceuticals, and in the production of polymers. The ether linkage provides a stable connection between two aromatic rings. The synthesis of diaryl ethers often involves the nucleophilic substitution of an activated aryl halide with a phenoxide or the copper-catalyzed Ullmann condensation. organic-chemistry.orgorganic-chemistry.org More contemporary methods include the palladium-catalyzed Buchwald-Hartwig amination-type coupling of phenols with aryl halides or triflates.
This compound is a prime candidate for serving as the phenolic component in the synthesis of diaryl ethers. The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which can then act as a nucleophile in reactions with various aryl electrophiles.
Table 1: Potential Reactions for the Synthesis of Diaryl Ethers from this compound
| Reaction Type | Arylating Agent | Catalyst | General Conditions |
| Ullmann Condensation | Aryl Iodide | Copper salt (e.g., CuI) | High temperature, base |
| Buchwald-Hartwig Coupling | Aryl Bromide/Triflate | Palladium complex | Base, phosphine ligand |
| Chan-Lam Coupling | Arylboronic Acid | Copper salt (e.g., Cu(OAc)₂) | Room temperature, base |
The presence of the electron-withdrawing trifluoromethoxy group may influence the nucleophilicity of the phenoxide, potentially requiring carefully optimized reaction conditions for efficient coupling. However, the general applicability of these methods to a wide range of phenols suggests that this compound can be effectively employed to generate a diverse library of diaryl ethers with potential applications in materials science and medicinal chemistry. organic-chemistry.org
Future Research and Applications of this compound
The unique structural characteristics of this compound, which combines an electron-donating ethoxy group with a potent electron-withdrawing trifluoromethoxy group on a phenol platform, position it as a compound of significant interest for future scientific exploration. This article outlines promising future research directions, focusing on sustainable synthesis, computational modeling, and novel material science applications.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 80–100°C |
| Solvent | DMF or Acetone |
| Base | K₂CO₃ (2.5 equiv) |
| Reaction Time | 12–24 hours |
Advanced Question: How can density functional theory (DFT) predict the electronic properties of this compound, and what functional minimizes errors in thermochemical data?
Methodological Answer:
DFT studies should prioritize hybrid functionals incorporating exact-exchange terms. For example:
Functional Selection : Use B3LYP or M06-2X due to their proven accuracy in thermochemical calculations (e.g., atomization energies with <3 kcal/mol deviation) .
Basis Set : Employ 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) to simulate experimental conditions.
Validation : Compare computed infrared (IR) spectra with experimental data to resolve discrepancies in hydrogen bonding or conformational isomerism .
Q. Table 2: Performance of DFT Functionals
| Functional | Average Absolute Deviation (kcal/mol) |
|---|---|
| B3LYP | 2.4 |
| M06-2X | 3.1 |
| PBE | 5.2 |
Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR : Assign signals using DEPT-135 (for CH₂ groups) and HSQC (for ¹H-¹³C correlations). The trifluoromethoxy group shows a distinct ¹⁹F peak at ~-55 to -60 ppm .
- X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
Advanced Question: How can researchers resolve contradictions between computational predictions and experimental data on hydrogen-bonding interactions?
Methodological Answer:
Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, S motifs) in crystal structures using PLATON or Mercury .
DFT vs. Experiment : Re-optimize computational models with explicit solvent molecules or counterions. For example, include water molecules in the DFT simulation to mimic crystal packing effects .
Statistical Validation : Use R² values to assess correlation between computed bond lengths/angles and crystallographic data.
Q. Table 3: Common Hydrogen-Bonding Motifs
| Motif | Description | Example in Compound |
|---|---|---|
| D(2) | Two donor-acceptor interactions | Phenol O–H⋯O(ethoxy) |
| S(6) | Six-membered ring | Trifluoromethoxy F⋯H–C(aromatic) |
Advanced Question: How does the trifluoromethoxy substituent influence reactivity compared to other electron-withdrawing groups?
Methodological Answer:
Electronic Effects : The -OCF₃ group is strongly electron-withdrawing (-I effect), reducing aromatic ring electron density. Compare with -NO₂ or -CF₃ using Hammett σ constants.
Reactivity in Electrophilic Substitution : Perform competitive reactions (e.g., nitration) with analogs (e.g., 4-methoxyphenol) to demonstrate reduced reactivity .
Solubility : Assess logP values (via shake-flask method) to quantify hydrophobicity relative to -OCH₃ or -OH derivatives .
Q. Table 4: Substituent Effects on Reactivity
| Substituent | σ (Hammett) | Nitration Rate (Relative) |
|---|---|---|
| -OCH₃ | -0.27 | 1.0 |
| -OCF₃ | +0.45 | 0.2 |
| -NO₂ | +1.24 | 0.05 |
Basic Question: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at -20°C to prevent oxidation.
- Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to UV light .
- Decomposition Monitoring : Track via TLC or GC-MS for peroxide formation (common in ether-containing compounds).
Advanced Question: How can researchers design experiments to study the compound’s potential as a hydrogen-bond donor in supramolecular chemistry?
Methodological Answer:
Co-crystallization : Screen with acceptors (e.g., pyridine, urea) using solvent evaporation.
Thermal Analysis : Perform DSC to identify melting point depression indicative of hydrogen-bonded complexes.
Computational Screening : Use docking software (AutoDock Vina) to predict binding affinities with biological targets (e.g., enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
